4,5-Dihydrodiazepam
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Overview
Description
4,5-Dihydrodiazepam is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their central nervous system-related activities, including anxiolytic, sedative, and anticonvulsant properties . This compound is structurally related to diazepam, a widely used medication in the treatment of anxiety, seizures, and muscle spasms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydrodiazepam typically involves the reaction of 2-amino-5-chlorobenzophenone with methylamine under specific conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydrodiazepam undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzodiazepines.
Scientific Research Applications
4,5-Dihydrodiazepam has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Investigated for its potential therapeutic effects in treating anxiety and seizure disorders.
Industry: Utilized in the synthesis of other benzodiazepine derivatives.
Mechanism of Action
The compound exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It increases the opening frequency of GABA-activated chloride channels, leading to hyperpolarization of the neuron and inhibition of neurotransmission . This mechanism is similar to that of other benzodiazepines, making it effective in reducing anxiety and preventing seizures .
Comparison with Similar Compounds
Similar Compounds
Diazepam: 7-chloro-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2(1H)-one.
Alprazolam: 8-chloro-1-methyl-6-phenyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine.
Uniqueness
4,5-Dihydrodiazepam is unique due to its specific substitution pattern, which influences its pharmacokinetic and pharmacodynamic properties. This compound has a distinct profile in terms of its onset of action, duration of effect, and side effect profile compared to other benzodiazepines .
Properties
CAS No. |
2619-57-0 |
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Molecular Formula |
C16H15ClN2O |
Molecular Weight |
286.75 g/mol |
IUPAC Name |
7-chloro-1-methyl-5-phenyl-4,5-dihydro-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H15ClN2O/c1-19-14-8-7-12(17)9-13(14)16(18-10-15(19)20)11-5-3-2-4-6-11/h2-9,16,18H,10H2,1H3 |
InChI Key |
ZYOLWAPZVQXTTM-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CNC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Canonical SMILES |
CN1C(=O)CNC(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3 |
Synonyms |
4,5-dihydrodiazepam 4,5-dihydrodiazepam hydrochloride 4,5-dihydrodiazepam, (R)-isome |
Origin of Product |
United States |
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